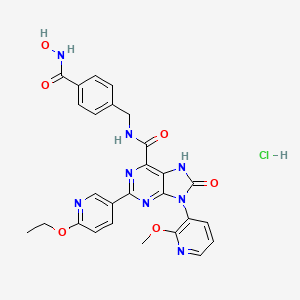
Hdac-IN-69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac-IN-69 is a histone deacetylase inhibitor, a class of compounds that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process affects chromatin structure and gene transcription, making histone deacetylase inhibitors valuable in various therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-69 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac-IN-69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hdac-IN-69 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study epigenetic modifications and chromatin remodeling.
Biology: Investigates the role of histone deacetylases in cellular processes such as differentiation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and diagnostic agents
Wirkmechanismus
Hdac-IN-69 exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The molecular targets include various histone deacetylase isoforms, and the pathways involved often relate to cell cycle regulation, apoptosis, and DNA repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other histone deacetylase inhibitors such as:
- Vorinostat
- Panobinostat
- Belinostat
- Romidepsin
Uniqueness
Hdac-IN-69 is unique in its specific inhibition profile and potency against certain histone deacetylase isoforms. This specificity can lead to fewer side effects and improved therapeutic outcomes compared to other histone deacetylase inhibitors .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study of epigenetics and the development of new treatments for various diseases.
Eigenschaften
Molekularformel |
C27H25ClN8O6 |
|---|---|
Molekulargewicht |
593.0 g/mol |
IUPAC-Name |
2-(6-ethoxypyridin-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-9-(2-methoxypyridin-3-yl)-8-oxo-7H-purine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H24N8O6.ClH/c1-3-41-19-11-10-17(14-29-19)22-31-21(25(37)30-13-15-6-8-16(9-7-15)24(36)34-39)20-23(33-22)35(27(38)32-20)18-5-4-12-28-26(18)40-2;/h4-12,14,39H,3,13H2,1-2H3,(H,30,37)(H,32,38)(H,34,36);1H |
InChI-Schlüssel |
IPEDXOWEGHWEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(N=CC=C4)OC)C(=O)NCC5=CC=C(C=C5)C(=O)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
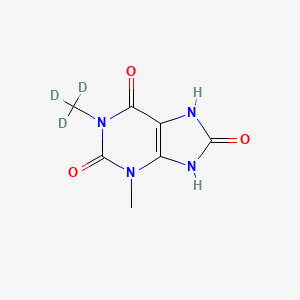

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)

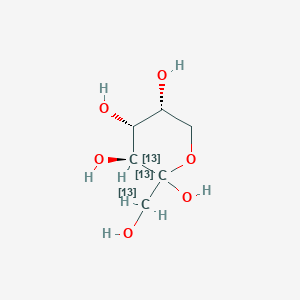
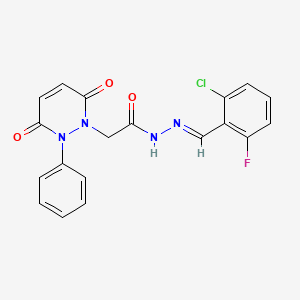
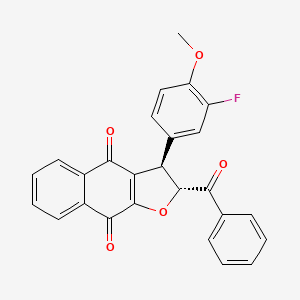

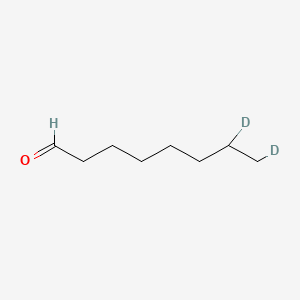
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
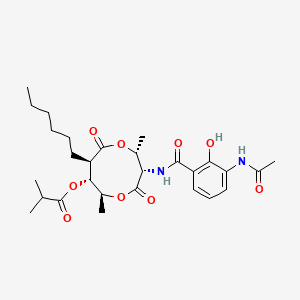
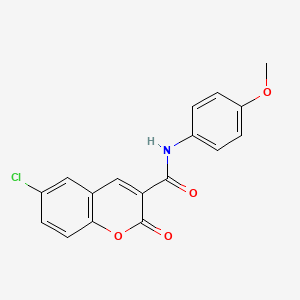
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
